molecular formula C8H8O3<br>C6H5OCH2COOH B089392 Phenoxyacetic acid CAS No. 122-59-8

Phenoxyacetic acid

Cat. No.: B089392
CAS No.: 122-59-8
M. Wt: 152.15 g/mol
InChI Key: LCPDWSOZIOUXRV-UHFFFAOYSA-N
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Preparation Methods

Phenoxyacetic acid can be synthesized through several methods:

Chemical Reactions Analysis

Phenoxyacetic acid undergoes various chemical reactions:

Scientific Research Applications

Agricultural Applications

Herbicide Use
Phenoxyacetic acid derivatives, such as 2,4-dichlorothis compound (2,4-D) and 4-chloro-2-methylthis compound (MCPA), are widely used as herbicides. These compounds effectively control broadleaf weeds in various crops. The efficacy of these herbicides has been linked to their ability to mimic natural plant hormones (auxins), leading to uncontrolled growth in target plants.

Case Study: MCPA Exposure
A case reported in Sri Lanka highlighted the hepatotoxic effects of MCPA exposure among farmers. A farmer developed liver damage after six months of using this herbicide, illustrating the potential health risks associated with prolonged exposure to this compound derivatives .

Medical Applications

Antidiabetic Research
Recent studies have identified this compound derivatives as potential agonists for the free fatty acid receptor 1 (FFA1), which is a target for treating type 2 diabetes. A specific derivative demonstrated significant agonistic activity and improved hyperglycemia levels in diabetic mice without causing hypoglycemia . This suggests that this compound could play a role in developing new antidiabetic medications.

Environmental Applications

Biodegradation Studies
Research has focused on the biodegradation of phenoxyacetic acids by microorganisms. For instance, Alcaligenes eutrophus has been shown to degrade 2,4-dichlorothis compound effectively, highlighting the potential for bioremediation strategies using genetically modified bacteria .

Genetic Adaptation Mechanisms
A study indicated that the transfer of catabolic plasmids among soil bacteria could enhance the degradation rate of this compound in contaminated environments. This genetic adaptation allows microbial communities to better respond to xenobiotic compounds, facilitating environmental cleanup efforts .

Health Risks and Toxicology

Carcinogenic Potential
A case-control study linked exposure to phenoxyacetic acids with an increased risk of soft-tissue sarcomas, suggesting potential carcinogenic effects . This finding emphasizes the need for careful handling and regulation of these compounds in agricultural practices.

Data Table: Summary of Applications

Application AreaSpecific Use/StudyKey Findings/Implications
AgricultureHerbicides (e.g., MCPA, 2,4-D)Effective weed control; health risks from exposure
MedicineAntidiabetic agentsPotential FFA1 agonists for type 2 diabetes treatment
Environmental ScienceBiodegradation by Alcaligenes eutrophusEffective degradation mechanism for environmental cleanup
ToxicologyCancer risk assessmentIncreased risk of soft-tissue sarcomas with exposure

Comparison with Similar Compounds

Phenoxyacetic acid is similar to other phenoxy herbicides such as:

These compounds share the this compound structure but differ in their specific substituents, which influence their herbicidal activity and selectivity. This compound itself is unique in its versatility and foundational role in the synthesis of these derivatives .

Biological Activity

Phenoxyacetic acid (PAA) is an aromatic organic compound with significant biological activity, particularly noted for its role in agriculture as a herbicide and in pharmacological applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety. Its chemical structure can be represented as follows:

C8H8O3\text{C}_8\text{H}_8\text{O}_3

This structure allows PAA to interact with various biological targets, influencing metabolic pathways and cellular functions.

1. Antidiabetic Effects

Recent studies have highlighted the potential of this compound derivatives as agonists of free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. A notable compound derived from PAA exhibited an agonistic activity with an IC50 value of 43.6 nM, demonstrating efficacy in improving hyperglycemia in diabetic models without inducing hypoglycemia at high doses (40 mg/kg) .

Table 1: Biological Activity of this compound Derivatives

CompoundFFA1 Agonistic Activity (nM)Effect on Hyperglycemia
Compound 1643.6Significant improvement

2. Anti-inflammatory Properties

This compound derivatives have also shown promising anti-inflammatory effects. In a study evaluating new analogs, compounds demonstrated significant inhibition of paw swelling in animal models, with reductions in pro-inflammatory cytokines such as TNF-α and PGE-2 by up to 64% .

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundPaw Thickness Reduction (%)TNF-α Reduction (%)PGE-2 Reduction (%)
Compound A63.3561.0460.58
Compound B46.5164.8857.07

Toxicological Concerns

Despite its beneficial applications, this compound is associated with toxicity risks, particularly in agricultural settings. Case studies have documented instances of liver injury linked to exposure to herbicides containing chlorophenoxy acids, including PAA derivatives like MCPA (4-chloro-2-methylthis compound). A case involving a farmer exposed to MCPA revealed obstructive liver injury, emphasizing the need for caution in handling these chemicals .

Environmental Impact and Biodegradation

This compound's persistence in the environment raises concerns regarding its degradation and ecological impact. Research indicates that specific bacterial strains can degrade PAA effectively through horizontal gene transfer mechanisms involving plasmids that enhance catabolic pathways .

Table 3: Biodegradation Efficiency of this compound

Bacterial StrainDegradation Rate (%)
Ralstonia eutrophaHigh
Escherichia coli HB101Moderate

Epidemiological Studies

Epidemiological research has linked exposure to phenoxyacetic acids with increased risks of certain cancers, including non-Hodgkin lymphoma and soft tissue sarcomas. A case-control study indicated a six-fold increase in risk associated with exposure to these compounds .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods to determine the purity and structural integrity of phenoxyacetic acid derivatives?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify characteristic peaks for the carboxylic acid group (C=O stretch at ~1700–1725 cm⁻¹) and ether linkage (C-O-C stretch at ~1250–1050 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : The methylene group (CH₂) adjacent to the carboxylic acid typically resonates at δ 4.5–5.0 ppm, while aromatic protons appear at δ 6.8–7.4 ppm .
  • ¹³C NMR : The carbonyl carbon (COOH) appears at ~170–175 ppm, and the ether-linked carbons (OCH₂) at ~65–70 ppm.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., this compound: m/z 152.15) and fragmentation patterns (e.g., loss of COOH group) .

Q. How can synthetic routes for this compound derivatives be optimized for yield and scalability?

  • Methodological Answer :

  • Route 1 : Condensation of phenol with chloroacetic acid in alkaline conditions (e.g., NaOH). Optimize reaction temperature (60–80°C) and molar ratios (1:1.2 phenol:chloroacetic acid) to minimize side products like dichloroacetates .
  • Route 2 : Hydrolysis of allyl phenoxyacetate using acid catalysts (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates .
  • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How should experimental designs account for variability in this compound bioactivity studies, such as phytotoxicity assays?

  • Methodological Answer :

  • Controlled Variables : Standardize plant growth conditions (light, humidity, soil pH) and this compound application methods (foliar vs. root exposure) .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Newman-Keuls) to compare treatment effects on parameters like root elongation or chlorophyll content. Replicate experiments ≥3 times to ensure statistical power .
  • Dose-Response Curves : Test logarithmic concentration ranges (e.g., 0.1–100 µM) to identify EC₅₀ values. Include negative (solvent-only) and positive controls (commercial herbicides) .

Q. What advanced analytical techniques are suitable for detecting trace this compound residues in environmental samples?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :
  • Column : C18 reversed-phase (e.g., 2.1 × 100 mm, 3.5 µm).
  • Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.
  • Detection : MRM transitions (e.g., m/z 152→108 for this compound) with limits of detection (LOD) <1 ppb .
  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to enhance sensitivity .

Q. How can contradictory data on this compound’s metabolic roles in mammalian systems be resolved?

  • Methodological Answer :

  • Metabolomics Workflow :

Sample Preparation : Use isotopically labeled internal standards (e.g., this compound-d₅) to normalize urine or plasma samples .

Data Acquisition : Apply high-resolution MS (HRMS) coupled with hydrophilic interaction chromatography (HILIC) for polar metabolites .

Multivariate Analysis : Perform principal component analysis (PCA) to distinguish metabolic clusters and identify confounding variables (e.g., diet, gut microbiota) .

  • In Vitro Validation : Test hypotheses using hepatic cell lines to assess this compound’s impact on pathways like β-oxidation or glutathione metabolism .

Q. What strategies mitigate interference from structural analogs in quantifying this compound derivatives via chromatographic methods?

  • Methodological Answer :

  • Column Selection : Use phenyl-modified stationary phases to enhance separation of aromatic analogs (e.g., 2-phenoxypropionic vs. 4-phenoxybutyric acid) .
  • Derivatization : Convert carboxylic acids to methyl esters using BF₃-methanol, improving peak symmetry and resolution in GC-MS .
  • Cross-Validation : Confirm results with orthogonal techniques (e.g., NMR for structural elucidation) .

Properties

IUPAC Name

2-phenoxyacetic acid
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InChI

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
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InChI Key

LCPDWSOZIOUXRV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)OCC(=O)O
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Molecular Formula

C6H5OCH2COOH, C8H8O3
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DSSTOX Substance ID

DTXSID9025873
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Molecular Weight

152.15 g/mol
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Physical Description

Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992), Solid, Colourless needle-like crystals; sour sweet odour
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Boiling Point

545 °F at 760 mmHg (Decomposes) (NTP, 1992), 285.00 °C. @ 760.00 mm Hg
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Solubility

1 to 5 mg/mL at 63 °F (NTP, 1992), 12 mg/mL at 10 °C, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol)
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CAS No.

122-59-8
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Record name Acetic acid, 2-phenoxy-
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Melting Point

208 to 212 °F (NTP, 1992), 98 - 99 °C
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Synthesis routes and methods I

Procedure details

Phenol (d5) 4.6 g, ethyl chloroacetate (6.25 g), sodium iodide (7.5 g) and anhydrous potassium carbonate (7 g) were refluxed for 12 hours in dry acetone (50 ml). The mixture was then stirred into a large volume of water and the solution extracted with ether. Unreacted phenol was removed with cold 1N NaOH solution. The ether extract was dried over anhydrous sodium sulphate, filtered and concentrated under vacuum. The residual oil (8.0 g) without further purification, was hydrolyzed by 10% NaOH in D2O affording phenoxyacetic acid (4.5 g)
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A portion of 16a (15.8 g; 29.9 mmol) was dissolved in 748 mL of MeOH. 35% aq. KOH (262 mL) was added in portions over 5 min. The reaction was heated to reflux. After 1 h TLC (30% ethyl acetate:hexane) indicated no starting material remained. After 4 h, TLC (100% ethyl acetate) indicated a heavy UV active spot above the origin. The reaction mixture was cooled to RT, then placed in an ice bath. 2M HCl (600 mL) was added to acidify the reaction to pH 5. The reaction mixture was diluted with 1.6 L of ethyl acetate and washed with sat. NaCl (1.6 L). The organic layer was dried over anhydrous sodium sulfate. The solvent was filtered through a sintered glass funnel. The filtrate was concentrated in vacua to recover 15.1 g of 17 as viscous oil which was taken onto the next step.
Name
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
748 mL
Type
solvent
Reaction Step One
Name
Quantity
262 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCC(=O)NN=C(C)c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Compound 34 (2 g, 0.011 mol) was dissolved in 100 mL of THF, and 1 M NaOH (110 mL, 0.11 mol) was added. The reaction mixture was stirred at RT for 24 h. The solution was then acidified by the addition of 40 mL of acetic acid. The reaction mixture was diluted with 150 mL of H2O and the product was extracted with ethyl acetate. The organic extracts were dried over magnesium sulfate and concentrated. The crude product was washed several times with hexane:ethylacetate (9:1) to give a pale white solid (1.58 g, 94%). 1H NMR (300 MHz, CD2Cl2) δ 4.69 (s, 2H), 6.92 (d, J=8.2 Hz, 2H), 7.03 (t, J=7.0 Hz, 1H), 7.32 (t, J=7.6 Hz, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
94%

Synthesis routes and methods V

Procedure details

304 g of alkyl phenol derived by partial hydrogenation of distilled cashew nut shell liquid and 600 ml of xylene was charged to a 2 liter reactor equipped with agitator and condenser. The contents were warmed to 40 degree C. Subsequently 168 g of potassium hydroxide was added to the reactor and stirred for 40 minutes. Later, 94 g of chloro acetic acid was added slowly in 30 minutes. After the completion of addition of reactants, the reaction mixture was refluxed for 6 hours. On completion of the reaction, the solvent was removed and contents taken in water and acidified with dilute sulfuric acid. The product got separated from the aqueous mixture, which was filtered and recrystallised from methanol, having melting point 104° C.
[Compound]
Name
alkyl phenol
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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